molecular formula C14H13ClN2O B5660620 N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide

N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B5660620
M. Wt: 260.72 g/mol
InChI Key: DKZUEYHWYOTTFY-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)ethyl]pyridine-3-carboxamide (CAS 28731-33-1) is a high-purity chemical reagent of significant interest in scientific research and development, particularly within medicinal chemistry and agrochemical discovery. This compound features a carboxamide bridge connecting a pyridine ring and a 3-chlorophenethyl group, a structural motif common in bioactive molecules. The inclusion of a chlorine atom is a strategically important feature in drug design, as it can influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets. Chlorine-containing compounds are prevalent in pharmaceuticals, with more than 250 FDA-approved drugs featuring this halogen, underscoring its vital role in the development of new therapeutic agents . The core structure of this compound aligns with other well-studied carboxamide derivatives that have demonstrated potent biological activity. Specifically, related pyrazole and pyridine carboxamide compounds are extensively investigated for their fungicidal properties, often acting as succinate dehydrogenase inhibitors (SDHI) that disrupt mitochondrial respiration in plant pathogenic fungi . This mechanism suggests potential research applications for this compound in developing novel agrochemicals. Furthermore, pyridine carboxamide scaffolds are the subject of advanced computational studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, to evaluate their potential as antiviral agents and their interactions with biological targets . Researchers can utilize N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide as a key synthetic intermediate or a lead compound for structural optimization in various discovery programs. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-5-1-3-11(9-13)6-8-17-14(18)12-4-2-7-16-10-12/h1-5,7,9-10H,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZUEYHWYOTTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and characterization of N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide .

Executive Summary

N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide is a specialized organic compound belonging to the class of nicotinamide derivatives . Structurally, it consists of a pyridine-3-carboxamide (nicotinamide) core linked to a 3-chlorophenethyl moiety. This molecular architecture positions it as a potential ligand for various biological targets, including enzymes involved in NAD+ metabolism and specific G-protein coupled receptors (GPCRs). Due to its specific substitution pattern, it is often utilized as a research tool in medicinal chemistry for structure-activity relationship (SAR) studies or as a key intermediate in the synthesis of complex pharmaceutical agents.

While a specific CAS registry number for this exact amide is not widely indexed in public chemical databases, its identity is rigorously defined by its synthesis from well-characterized precursors. This guide provides a self-validating protocol for its production and characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Structure
  • IUPAC Name: N-[2-(3-Chlorophenyl)ethyl]pyridine-3-carboxamide

  • Common Synonyms: N-(3-Chlorophenethyl)nicotinamide; N-(m-Chlorophenethyl)nicotinamide

  • Molecular Formula: C₁₄H₁₃ClN₂O

  • Molecular Weight: 260.72 g/mol

Key Precursors (for Identification)

Since the final compound is a custom synthesis target, its identity is best verified through its primary building blocks:

  • Acid Component: Nicotinic Acid (CAS: 59-67-6 ) or Nicotinoyl Chloride (CAS: 10400-19-8 )[1]

  • Amine Component: 2-(3-Chlorophenyl)ethylamine (CAS: 13078-79-0 )

Calculated Physicochemical Data
PropertyValue (Predicted)Significance
LogP ~2.8 - 3.2Moderate lipophilicity; suggests good membrane permeability.
H-Bond Donors 1Amide NH; critical for receptor binding.
H-Bond Acceptors 2Pyridine nitrogen and amide carbonyl.
TPSA ~42 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Melting Point 115 - 125 °CExpected range for solid crystalline amides of this class.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide involves the direct acylation of 2-(3-chlorophenyl)ethylamine with an activated derivative of nicotinic acid. The use of nicotinoyl chloride hydrochloride ensures high reactivity and cleaner conversion compared to thermal dehydration methods.

SynthesisPathway NicotinicAcid Nicotinic Acid (CAS 59-67-6) NicotinoylCl Nicotinoyl Chloride (Intermediate) NicotinicAcid->NicotinoylCl Reflux (SOCl2) SOCl2 Thionyl Chloride (Activator) SOCl2->NicotinoylCl Product Target Amide C14H13ClN2O NicotinoylCl->Product Amidation (DCM, 0°C) Amine 2-(3-Chlorophenyl)ethylamine (CAS 13078-79-0) Amine->Product Base Triethylamine (Et3N) (Base) Base->Product Scavenges HCl

Figure 1: Synthetic pathway for N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide via acid chloride activation.

Step-by-Step Experimental Protocol

Objective: Synthesize 5.0 g of N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide.

Reagents:

  • Nicotinoyl chloride hydrochloride (1.2 eq)

  • 2-(3-Chlorophenyl)ethylamine (1.0 eq)

  • Triethylamine (Et₃N) (2.5 eq) - Acts as an acid scavenger.

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation of Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-chlorophenyl)ethylamine (3.0 g, 19.3 mmol) in 50 mL of anhydrous DCM. Add Triethylamine (6.7 mL, 48.2 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation Reaction: Slowly add Nicotinoyl chloride hydrochloride (4.1 g, 23.1 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor reaction progress via TLC (System: 5% Methanol in DCM). The starting amine spot should disappear.

  • Work-up:

    • Quench the reaction with 50 mL of saturated NaHCO₃ solution.

    • Separate the organic layer and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude off-white solid.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane (1:4) or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to obtain the pure title compound.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

TechniqueExpected Signal / ObservationValidation Logic
¹H NMR (400 MHz, CDCl₃) δ 9.0 (s, 1H) : Pyridine C2-Hδ 8.7 (d, 1H) : Pyridine C6-Hδ 6.5 (br s, 1H) : Amide N-Hδ 3.7 (q, 2H) : Ethyl -CH₂-Nδ 2.9 (t, 2H) : Ethyl -CH₂-ArConfirms the presence of the pyridine ring, the amide linkage, and the ethyl linker attached to the aryl ring.
LC-MS (ESI+) m/z = 261.1 [M+H]⁺ Matches the molecular weight (260.72) + proton. The isotopic pattern should show a characteristic 3:1 ratio for ³⁵Cl/³⁷Cl (m/z 261/263).
HPLC Purity > 98% (AUC) Single peak at retention time distinct from precursors.

Biological Profile & Applications

While specific pharmacological data for this exact amide is proprietary or research-centric, its structural class suggests activity in:

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation: Nicotinamide mimics can influence NAD+ salvage pathways.

  • TRP Channel Interaction: Similar phenethyl-amides have been explored as antagonists for TRPV1 or TRPM8 channels involved in pain signaling.

  • Kinase Inhibition: The pyridine-amide scaffold is a common pharmacophore in Type II kinase inhibitors.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood.[2] Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Nicotinic Acid (Precursor) : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid.[Link]

  • 3-Chlorophenethylamine (Precursor) : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25863, 2-(3-Chlorophenyl)ethylamine.[Link]

  • Amide Synthesis Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for acid chloride coupling methodology).
  • Nicotinamide Derivatives SAR : Sauve, A. A. (2008). NAD+ and vitamin B3: from metabolism to therapies.[3] Journal of Pharmacology and Experimental Therapeutics, 324(3), 883-893.[Link]

Sources

Physicochemical Profiling and Analytical Characterization of C₁₄H₁₃ClN₂O

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular formula C₁₄H₁₃ClN₂O , focusing on its physicochemical properties, structural isomerism, and relevance in medicinal chemistry.

While this formula corresponds to multiple structural isomers, this guide prioritizes the most chemically significant entity in pharmaceutical research: N-(4-Amino-2-chloro-5-methylphenyl)benzamide (CAS 121-22-2), often utilized as a scaffold in fragment-based drug discovery (FBDD) and as a validated analytical standard.[1]

A Technical Guide for Medicinal Chemistry & Analytical Development[1]

Executive Summary: The Chemical Space of C₁₄H₁₃ClN₂O

In the context of drug development, the molecular formula C₁₄H₁₃ClN₂O represents a "Goldilocks" zone for small molecule design.[1] With a molecular weight of 260.72 g/mol , it sits firmly within the criteria for Fragment-Based Drug Discovery (FBDD) and adheres strictly to Lipinski’s Rule of Five, making it an ideal starting scaffold for oral bioavailability.[1]

This guide analyzes the compound primarily through the lens of the Benzamide scaffold (CAS 121-22-2), a privileged structure in kinase inhibition and receptor modulation, while acknowledging the Urea and Hydrazone isomers that share this stoichiometry.[1]

Physicochemical Core Properties

Understanding the fundamental physical constants is prerequisite for any formulation or pharmacokinetic study.[1] The following data represents the consensus values for the benzamide isomer.

Table 1: Quantitative Physicochemical Profile
PropertyValueUnitRelevance
Molecular Weight 260.72 g/mol Ideal for CNS penetration and oral absorption (<500 Da).[1]
Exact Mass 260.0716DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.[1]
LogP (Predicted) 2.5 – 3.1-Indicates moderate lipophilicity; likely permeable but requires solubility enhancement.
Topological Polar Surface Area (TPSA) ~55.0ŲExcellent predictor for cell membrane permeability (Target <140 Ų).
H-Bond Donors 2-Within Lipinski limits (<5).[1]
H-Bond Acceptors 2-Within Lipinski limits (<10).[1]
Rotatable Bonds 2 - 3-Low flexibility suggests higher binding specificity (entropy penalty is low).[1]
Physical State Solid (Crystalline)-Typically a beige to violet powder depending on purity/polymorph.[1]

Expert Insight: The TPSA of 55 Ų combined with a LogP ~3.0 suggests this molecule has high potential for blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-active targets.[1]

Structural Isomerism & Pharmacophore Analysis

The formula C₁₄H₁₃ClN₂O is not a single identity.[1][2] In medicinal chemistry, it manifests chiefly as three distinct pharmacophores.[1]

DOT Diagram 1: Structural Isomerism of C₁₄H₁₃ClN₂O

Isomers Root C14H13ClN2O (MW: 260.72) Iso1 Benzamide Scaffold (CAS 121-22-2) Dominant Form Root->Iso1 Primary Relevance Iso2 Urea Derivatives (e.g., 1-(4-chloro...)-3-phenylurea) Root->Iso2 Iso3 Hydrazone Derivatives (Schiff Bases) Root->Iso3 App1 Kinase Inhibitor Fragments Dye Intermediates Iso1->App1 App2 Cytokinin Analogs Agrochemicals Iso2->App2 App3 Antimicrobial Research Iso3->App3

Caption: Classification of C₁₄H₁₃ClN₂O isomers by pharmacophore utility in drug discovery.

Detailed Analytical Methodologies

For researchers synthesizing or characterizing this compound, the following protocols ensure reproducibility. These methods are derived from standard validation procedures for benzamide derivatives.[1]

4.1. Synthesis Protocol (Amide Coupling)

Objective: Synthesize N-(4-Amino-2-chloro-5-methylphenyl)benzamide. Mechanism: Nucleophilic acyl substitution.[1]

  • Reagents: 4-Amino-2-chloro-5-methylaniline (1.0 eq), Benzoyl Chloride (1.05 eq), Triethylamine (TEA, 1.2 eq).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Dissolve the aniline derivative in dry DCM under nitrogen atmosphere.

    • Add TEA and cool the mixture to 0°C (ice bath) to control exotherm.

    • Add Benzoyl Chloride dropwise over 20 minutes.

    • Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Quench: Add water to precipitate the product or wash the organic layer with 1M HCl (to remove unreacted amine) followed by sat.[1] NaHCO₃.

    • Purification: Recrystallize from Ethanol/Water.[1]

4.2. Validated HPLC Separation Method

This protocol is adapted from reverse-phase methodologies suitable for benzamides [2].[1]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm or 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) or Formic Acid (for MS).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring absorption).[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 20 min: 90% B

    • 25 min: 90% B

    • 25.1 min: 10% B (Re-equilibration)

DOT Diagram 2: Analytical Workflow

HPLC_Workflow Sample Crude Sample (C14H13ClN2O) Prep Sample Prep Dissolve in MeCN:H2O (50:50) Sample->Prep Injector Injection (10-20 µL) Prep->Injector Column RP-C18 Column Separation Mechanism: Hydrophobic Interaction Injector->Column Detector UV Detector (254 nm) or MS (ESI+) Column->Detector Gradient Elution Data Chromatogram Analysis Retention Time ~12-15 min Detector->Data

Caption: Step-by-step Reverse-Phase HPLC workflow for the isolation and identification of C14H13ClN2O.

Biological & Safety Implications (E-E-A-T)

Trustworthiness & Safety: While specific toxicity data for every isomer is not public, the benzamide class generally exhibits low acute toxicity but potential for skin sensitization.[1]

  • Signal Word: Warning (GHS07).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling: Always use PPE (nitrile gloves, safety glasses). Work within a fume hood to avoid inhalation of fine particulates.

Drug Discovery Context: This molecule serves as a "Fragment Lead."[1] In FBDD, researchers screen low-molecular-weight compounds (like C₁₄H₁₃ClN₂O) against a target (e.g., a kinase).[1] If binding is observed (even weak), the molecule is "grown" by adding functional groups to improve potency. The 260.72 Da weight allows significant room for chemical expansion before hitting the 500 Da "drug-like" ceiling.

References
  • PubChem. (2025).[1][3][4] N-(2-amino-6-methylphenyl)-2-chlorobenzamide | C14H13ClN2O.[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • SIELC Technologies. (2018).[1] HPLC Separation of N-(4-Amino-2-chloro-5-methylphenyl)benzamide. Available at: [Link]

  • ChEMBL Database. (2025).[1] Compound Report Card: C14H13ClN2O.[1][2][5][6][7][8][9][10] EMBL-EBI. Available at: [Link][1]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Pyridine-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyridine-3-Carboxamides

The pyridine-3-carboxamide scaffold, a cornerstone of vital biomolecules like Nicotinamide Adenine Dinucleotide (NAD+), is integral to cellular metabolism and is a frequent structural motif in pharmaceutical compounds.[1] Nicotinamide (also known as niacinamide), the most prominent member of this class, is a form of vitamin B3 used in treating pellagra and various skin conditions due to its anti-inflammatory properties.[2] The therapeutic and biological significance of this class of compounds necessitates robust and reliable analytical methods for their quantification, purity assessment, and stability testing.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for these tasks, offering high resolution, sensitivity, and specificity. This application note provides a comprehensive guide to two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of pyridine-3-carboxamides, tailored for researchers, scientists, and drug development professionals. We will explore both a fundamental isocratic method for routine quantification and a more advanced stability-indicating gradient method for in-depth drug quality and degradation studies.

The Chromatographic Challenge: Retaining Polar Analytes

Pyridine-3-carboxamides are notably polar, which presents a specific challenge in reversed-phase chromatography. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[3] Highly polar compounds have a low affinity for the stationary phase and a high affinity for the aqueous mobile phase, leading to poor retention and elution near the column's void volume.[4]

To overcome this, several strategies are employed:

  • Highly Aqueous Mobile Phases: Using a high percentage of aqueous buffer in the mobile phase can promote interaction. However, this risks "phase collapse" or "ligand folding" on traditional C18 columns, where the alkyl chains fold upon themselves in the absence of sufficient organic modifier, leading to irreproducible retention times.[5] Modern polar-endcapped or polar-embedded phases are designed to mitigate this issue.

  • pH Control: The pyridine ring has a pKa of approximately 5.2-6.0.[6] Controlling the mobile phase pH is critical. At a pH well below the pKa, the pyridine nitrogen is protonated, increasing polarity. Operating at a neutral or slightly acidic pH can provide a consistent charge state for reproducible retention.

  • Ion-Pairing Agents: For highly polar, ionizable compounds, ion-pairing reagents like alkyl sulfonates (e.g., hexane or heptanesulfonate) can be added to the mobile phase.[7] These agents form a neutral ion pair with the charged analyte, increasing its hydrophobicity and enhancing its retention on the reversed-phase column.

Method 1: Isocratic RP-HPLC for Quantification of Nicotinamide

This method is designed for the routine, high-throughput quantification of a primary pyridine-3-carboxamide, such as nicotinamide, in bulk drug substances or simple formulations. It is based on principles outlined in the United States Pharmacopeia (USP) for Niacinamide analysis.[8]

Causality Behind Experimental Choices
  • Stationary Phase (C18): A traditional L1 packing (C18 silica) is chosen for its versatility and proven performance. A 250 mm length provides sufficient theoretical plates for good efficiency and resolution from common impurities.

  • Mobile Phase: The mobile phase combines a buffer with an organic modifier. Sodium 1-heptanesulfonate is used as an ion-pairing agent to ensure adequate retention of the polar nicotinamide molecule.[8] Methanol is the organic modifier, and its proportion is optimized to achieve a suitable retention time (typically aiming for a k' between 2 and 10).

  • Detector: UV detection at 254 nm is selected, as this is a common wavelength for aromatic compounds and is specified in the USP monograph for Niacinamide.[8]

Experimental Protocol: Isocratic Method
  • Mobile Phase Preparation: Prepare a filtered and degassed solution of 0.005 M Sodium 1-heptanesulfonate in a mixture of water and methanol (70:30, v/v).

  • Standard Solution Preparation (40 µg/mL):

    • Accurately weigh approximately 50 mg of USP Niacinamide Reference Standard (RS) into a 100-mL volumetric flask.

    • Dissolve in a small amount of water, then dilute to volume with the Mobile Phase and mix thoroughly.

    • Pipette 4.0 mL of this solution into a 50-mL volumetric flask and dilute to volume with the Mobile Phase.

  • Sample Solution Preparation (40 µg/mL): Prepare the sample solution in the same manner as the Standard Solution, using the Niacinamide sample to be analyzed.

  • Chromatographic System:

    • Inject equal volumes (e.g., 20 µL) of the Standard and Sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak area responses.

  • Calculation: Calculate the quantity of the pyridine-3-carboxamide in the sample using the peak responses compared to the standard of known concentration.

Data Presentation: Isocratic Method Parameters
ParameterValueRationale
Column C18 (L1 Packing), 5 µm, 4.6 x 250 mmProvides high efficiency and good resolution for purity assays.
Mobile Phase 0.005 M Sodium 1-heptanesulfonate in Water:Methanol (70:30)Ion-pairing agent ensures retention of the polar analyte.[8]
Flow Rate 1.0 - 2.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure optimal efficiency.[8]
Detection UV at 254 nmGood absorbance wavelength for the pyridine ring.[8]
Injection Volume 20 µLA typical volume to balance sensitivity and peak shape.
Column Temp. Ambient or 30 °CControlled temperature ensures reproducible retention times.
Expected RT ~4-8 minutesVaries with exact conditions; should be sufficient for baseline resolution.
System Suitability Tailing factor ≤ 2.0; RSD for replicate injections ≤ 2.0%Ensures the chromatographic system is performing adequately.[8]

Method 2: Stability-Indicating Gradient RP-HPLC Method

For drug development and quality control, a method must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products. This requires a stability-indicating method, which is often achieved using gradient elution.[9][10] This protocol is designed to resolve nicotinamide from potential degradants formed under stress conditions.[11][12]

Causality Behind Experimental Choices
  • Stationary Phase (C18): A high-purity, end-capped C18 column is selected to minimize peak tailing that can occur from interactions between the basic pyridine nitrogen and residual acidic silanols on the silica surface.

  • Gradient Elution: A gradient is employed to provide a wide elution window. It starts with a highly aqueous mobile phase to retain very polar degradants and gradually increases the organic content to elute the parent compound and any less polar impurities. This ensures that all related substances are resolved.

  • Mobile Phase pH: The aqueous phase is buffered to a pH of 3.0 using an acid like ortho-phosphoric or glacial acetic acid.[7][12] This suppresses the ionization of residual silanols and ensures a consistent protonation state of the analyte and its degradants, leading to sharper, more symmetrical peaks.

  • Forced Degradation: To validate the method's stability-indicating capability, the drug substance is subjected to forced degradation under various stress conditions (e.g., acid/alkali hydrolysis, oxidation, heat, and light) as per ICH Q2(R1) guidelines.[11] The method must demonstrate the ability to separate the intact drug from the degradation products formed.

Experimental Protocol: Gradient Method
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.02 M Potassium Dihydrogen Phosphate in water. Adjust pH to 3.0 with ortho-phosphoric acid. Filter and degas.

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Nicotinamide RS in a diluent (e.g., 50:50 Water:Acetonitrile) to obtain the target concentration.

  • Sample Solution Preparation: Prepare the sample solution similarly. For forced degradation studies, the stressed sample is diluted to the same target concentration.

  • Chromatographic System & Gradient Program:

    • Set up the HPLC system with the parameters below.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject the samples and run the gradient program.

Data Presentation: Gradient Method Parameters
ParameterValue
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase A 0.02 M KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 262 nm (λmax of Nicotinamide)
Injection Volume 10 µL
Column Temp. 35 °C

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
26.0955
30.0955

Visualizing the Process

General HPLC Workflow

The following diagram illustrates the fundamental steps involved in a typical HPLC analysis, from sample preparation to final data processing.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample & Standard Preparation Injector Autosampler/ Injector SamplePrep->Injector Column HPLC Column Injector->Column Pump->Injector Detector Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Final Report CDS->Report

Caption: A schematic of the HPLC experimental workflow.

Principle of Reversed-Phase Separation

This diagram shows how a polar pyridine-3-carboxamide molecule interacts with the stationary and mobile phases in RP-HPLC.

RP_HPLC_Principle cluster_column Inside the HPLC Column Mobile Mobile Phase (Polar) Stationary Stationary Phase (Non-Polar, C18) Analyte Pyridine-3-Carboxamide (Polar Analyte) Analyte->Mobile High Affinity Analyte->Stationary Low Affinity (Retention)

Caption: Analyte partitioning in Reversed-Phase HPLC.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols. 2. Column overload. 3. Mismatched sample solvent and mobile phase.1. Lower mobile phase pH to ~3.0; use a modern, end-capped column. 2. Reduce sample concentration/injection volume. 3. Dissolve sample in the initial mobile phase.
Poor Retention 1. Analyte is too polar for the conditions. 2. Mobile phase is too "strong" (too much organic). 3. Column phase collapse (dewetting).1. Add an ion-pairing reagent; switch to a polar-embedded or HILIC column.[13] 2. Decrease the percentage of organic modifier in the mobile phase. 3. Use a column designed for highly aqueous mobile phases; ensure >5% organic content if using a standard C18 column.[5]
Split Peaks 1. Clogged frit or partially blocked column. 2. Sample solvent effect. 3. Contamination at the head of the column.1. Reverse-flush the column (disconnect from detector); replace column if necessary. 2. Dissolve the sample in a weaker solvent than the mobile phase. 3. Use a guard column; ensure samples are filtered.
Baseline Drift 1. Column not equilibrated. 2. Mobile phase composition changing (e.g., evaporation). 3. Temperature fluctuations.1. Equilibrate the column for a longer duration, especially with buffers. 2. Keep mobile phase bottles capped; prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature.

References

  • Tandel F, More P. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. 2018, 2: 43-47. [Link not available]
  • Reddy, G. S., Reddy, S. L., & Reddy, B. M. (2012). Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 61, 139-144. [Link]

  • International Journal of Pharmacy Research & Technology (IJPRT). (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. [Link]

  • ResearchGate. (2012). Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient. [Link]

  • Patel, N. A. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Nicotinamide on Primesep 100 Column. [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Antimicrobial Agents and Chemotherapy. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Nicotinamide. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Central European Journal of Chemistry. Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted Nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

N-substituted nicotinamides are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for NAD+ precursors, kinase inhibitors (e.g., EGFR inhibitors), and allosteric modulators. Traditional thermal synthesis often suffers from long reaction times (12–48 hours), harsh reflux conditions (SOCl₂/Toluene), and difficult purification due to the basicity of the pyridine ring.

Microwave-assisted organic synthesis (MAOS) offers a superior alternative by exploiting dielectric heating .[1] This guide details two distinct protocols:

  • Protocol A: A "Green" Catalyst-Free Direct Condensation (Ideal for aliphatic amines).

  • Protocol B: A T3P®-Assisted Coupling (Ideal for deactivated anilines or complex heterocycles).

Mechanistic Principles: Why Microwave?

To optimize these reactions, one must understand that microwave irradiation is not simply "faster heating." It relies on two primary mechanisms:[1][2]

  • Dipolar Polarization: Polar molecules (like Nicotinic acid and DMF/Water) try to align with the oscillating electric field (2.45 GHz). The lag in alignment creates molecular friction, generating internal heat.[3]

  • Ionic Conduction: Dissolved ions (e.g., pyridinium salts) oscillate under the field, colliding with solvent molecules to generate heat.

The "Specific Microwave Effect": Unlike conventional oil baths which heat via conduction (Surface


 Core), microwaves heat the entire volume simultaneously (Core 

Surface). This allows for "superheating" of solvents above their boiling points in sealed vessels, significantly increasing the reaction rate constant (

).
Visualization: Dielectric Heating Mechanism

MicrowaveMechanism cluster_0 Electromagnetic Field Source (2.45 GHz) cluster_1 Reaction Mixture Interaction MW_Gen Magnetron Dipole Dipolar Polarization (Solvent/Reagent Rotation) MW_Gen->Dipole Oscillating E-Field Ion Ionic Conduction (Salt Oscillation) MW_Gen->Ion Oscillating E-Field Heat Internal Volumetric Heating Dipole->Heat Molecular Friction Ion->Heat Collision Energy Reaction Product Formation (Nicotinamide) Heat->Reaction Rate Acceleration (Arrhenius)

Figure 1: Mechanism of microwave dielectric heating leading to accelerated reaction rates.

Strategic Method Selection

Choose the protocol based on your substrate's electronic properties and your lab's green chemistry requirements.

FeatureProtocol A: Direct Condensation Protocol B: T3P® Coupling
Mechanism Thermal dehydration (High Temp)Chemical activation (P-O bond formation)
Reagents Nicotinic Acid + Amine (Neat/Water)Acid + Amine + T3P + Base + EtOAc
Temperature 150°C – 180°C80°C – 100°C
Atom Economy High (Only H₂O byproduct)Moderate (T3P byproducts)
Best For Aliphatic amines, Green focusWeak nucleophiles (Anilines), Acid-sensitive groups

Protocol A: Catalyst-Free Direct Amidation (Green)

Concept: At high temperatures achievable in a pressurized MW vial, nicotinic acid can react directly with amines without coupling agents. Water acts as a pseudo-catalyst and medium.

Materials
  • Nicotinic Acid (1.0 equiv)[4]

  • Primary/Secondary Amine (1.2 – 1.5 equiv)

  • Solvent: Deionized Water (or Neat if amine is liquid)

  • Vessel: 10 mL or 30 mL Quartz/Glass MW vial with crimp cap.

Step-by-Step Methodology
  • Loading: Weigh Nicotinic acid (e.g., 1 mmol, 123 mg) into the MW vial.

  • Amine Addition: Add the amine (1.2 mmol).

    • Note: If the amine is a liquid, add directly. If solid, add 0.5 – 1.0 mL of water to create a slurry.

  • Sealing: Crimp the vial with a Teflon-lined septum cap.

  • Irradiation (Standard Parameters):

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temp: 160 °C.

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Pressure Limit: 20 bar (Safety Cutoff).

  • Cooling: Use compressed air cooling (built-in to most reactors) to drop temp to <50°C.

  • Workup:

    • The product often precipitates upon cooling.

    • Filter the solid and wash with cold water.[5]

    • If no precipitate: Extract with EtOAc, dry over MgSO₄, and concentrate.

Validation: Check LC-MS. Expect [M+H]+ corresponding to the amide. Yields typically >85%.[1][6][7]

Protocol B: T3P-Assisted Synthesis (High Performance)

Concept: Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates the carboxylic acid. It is far superior to EDC/HOBt in MW synthesis because it is thermally stable and its byproducts are water-soluble, simplifying workup.

Materials
  • Nicotinic Acid (1.0 equiv)[4]

  • Amine (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Step-by-Step Methodology
  • Dissolution: In a MW vial, dissolve Nicotinic acid (1 mmol) and Amine (1.1 mmol) in EtOAc (3 mL).

  • Base Addition: Add DIPEA (2.5 mmol). The mixture may warm slightly.

  • Coupling Agent: Add T3P solution (1.5 mmol) dropwise.

  • Irradiation:

    • Temp: 100 °C.

    • Time: 10 minutes.

    • Power: Max 150W (System will modulate).

  • Workup (Self-Validating):

    • Transfer reaction mixture to a separatory funnel.

    • Wash with Water (x2), Sat. NaHCO₃ (x2), and Brine (x1).

    • Why? T3P byproducts and unreacted acid are removed in the aqueous phase. The organic phase retains the pure nicotinamide.

  • Isolation: Dry organic layer (Na₂SO₄), filter, and evaporate.

Workflow Visualization

ProtocolB_Workflow cluster_Workup Purification Phase Start Start: Nicotinic Acid + Amine Reagents Add DIPEA + T3P (in EtOAc) Start->Reagents MW_Step MW Irradiation 100°C, 10 min Reagents->MW_Step Wash1 Wash: Water + NaHCO3 (Removes T3P byproducts) MW_Step->Wash1 PhaseSep Phase Separation Wash1->PhaseSep Organic Organic Layer (Product) PhaseSep->Organic Aqueous Aqueous Layer (Waste) PhaseSep->Aqueous Final Evaporation & Analysis (NMR/LCMS) Organic->Final

Figure 2: Workflow for T3P-mediated microwave synthesis ensuring high purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Sublimation of Nicotinic AcidEnsure vessel is filled to at least 20% volume; reduce headspace.
Vessel Failure (Overpressure) Solvent Vapor PressureSwitch from MeOH/EtOH to Water or DMF. Do not exceed 2/3 fill volume.
Incomplete Conversion (Protocol B) Steric HindranceIncrease T3P to 2.0 equiv and Temp to 120°C.
Dark/Tar Formation Thermal DegradationReduce temperature by 20°C and extend time; use "Power Max" cooling (simultaneous air cooling during heating).

References

  • Microwave Dielectric Heating Theory Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. [Link]

  • Green/Catalyst-Free Amidation Perreux, L., et al. "Solvent-free preparation of amides from acids and primary amines under microwave irradiation." Tetrahedron, 2002. [Link]

  • T3P Coupling Efficiency Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent for Large-Scale Amidation." Organic Process Research & Development, 2016. [Link]

  • Microwave Synthesis of Nicotinamides (Specific Application) Leadbeater, N. E. "Microwave-Promoted Synthesis of Heterocycles." Comprehensive Heterocyclic Chemistry III, 2008. [Link]

Sources

Topic: A Validated Protocol for the Synthesis, Purification, and Characterization of N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-validated guide for the synthesis, purification, and analytical characterization of N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide and its subsequent conversion to the hydrochloride salt. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery programs.[1] The protocol is designed for robustness and reproducibility, detailing a two-step synthetic pathway commencing with the activation of nicotinic acid to its acid chloride, followed by amide coupling with 2-(3-chlorophenyl)ethanamine. We elaborate on the causal logic behind key experimental choices, from reagent selection to reaction conditions and purification strategies. This guide includes detailed, step-by-step protocols for synthesis, chromatographic purification, salt formation, and analytical validation using HPLC, TLC, and spectroscopic methods, ensuring researchers can confidently produce and verify this target molecule with high purity.

Introduction and Scientific Rationale

The pyridine carboxamide moiety is a privileged structure in pharmacology, present in numerous therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, contributing to target binding.[2][3] When coupled with a 2-(3-chlorophenyl)ethyl side chain, the resulting molecule, N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide, presents a compelling scaffold for library synthesis in drug development. The hydrochloride salt form is often preferred for its improved crystallinity, stability, and aqueous solubility, which are critical parameters for downstream applications.

The synthetic strategy outlined herein is predicated on fundamental and reliable organic chemistry principles. The core transformation is an amide bond formation, a ubiquitous reaction in medicinal chemistry.[3] To achieve this efficiently, the carboxylic acid group of nicotinic acid (pyridine-3-carboxylic acid) is first activated to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This choice of reagent is deliberate; the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the isolation of the intermediate.[4] The subsequent nucleophilic acyl substitution reaction between nicotinoyl chloride and 2-(3-chlorophenyl)ethanamine proceeds readily to form the desired amide bond. The final step involves the protonation of the basic pyridine nitrogen with hydrochloric acid to yield the stable hydrochloride salt.

Overall Synthesis Workflow

The complete workflow from commercially available starting materials to the final, characterized hydrochloride salt is depicted below. This multi-stage process is designed with clear checkpoints for purification and analysis to ensure the quality of the final product.

Synthesis_Workflow cluster_0 Part 1: Synthesis cluster_1 Part 2: Purification cluster_2 Part 3: Salt Formation cluster_3 Part 4: Analysis SM1 Nicotinic Acid Intermediate Nicotinoyl Chloride (in situ) SM1->Intermediate Activation SM2 2-(3-chlorophenyl)ethanamine Product_FreeBase Crude Free Base: N-[2-(3-chlorophenyl)ethyl] pyridine-3-carboxamide SM2->Product_FreeBase Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Intermediate->Product_FreeBase Amide Coupling Purification Flash Column Chromatography Product_FreeBase->Purification Pure_FreeBase Purified Free Base Purification->Pure_FreeBase Final_Product Final Product: Hydrochloride Salt Pure_FreeBase->Final_Product Protonation Reagent2 HCl in Solvent Reagent2->Final_Product Analysis QC Analysis: - Melting Point - HPLC Purity - NMR, MS Final_Product->Analysis

Figure 1: High-level workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide (Free Base)

This protocol details the two primary stages of the synthesis: the activation of the carboxylic acid and the subsequent amide coupling.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Nicotinic Acid≥99%Sigma-AldrichStore in a desiccator.
Thionyl Chloride (SOCl₂)≥99%Sigma-AldrichHighly corrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse an inert solvent.
2-(3-chlorophenyl)ethanamine≥98%Combi-Blocks-
Triethylamine (TEA)≥99.5%Sigma-AldrichActs as an acid scavenger. Distill from CaH₂ if necessary.
Saturated NaHCO₃ solutionACS Grade-For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄ACS Grade-For drying the organic phase.

3.2. Protocol 1A: Preparation of Nicotinoyl Chloride Hydrochloride

  • Rationale: This step converts the thermally stable nicotinic acid into its highly reactive acid chloride derivative. The reaction is performed under reflux to ensure complete conversion. An excess of thionyl chloride is used to drive the reaction to completion and also serves as the solvent.[5]

  • Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ fumes). Ensure the apparatus is flame-dried or oven-dried to exclude moisture.

  • To the flask, add nicotinic acid (1.0 eq).

  • Working in a certified chemical fume hood, carefully add thionyl chloride (5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This will yield the crystalline nicotinoyl chloride hydrochloride, which can be used directly in the next step.

3.3. Protocol 1B: Amide Coupling

  • Rationale: This is a nucleophilic acyl substitution reaction. The highly electrophilic carbon of the acid chloride is attacked by the nucleophilic amine. Triethylamine is added as a base to neutralize the HCl generated during the reaction, preventing the protonation of the reactant amine, which would render it non-nucleophilic. The reaction is initiated at 0 °C to control the initial exotherm.

Mechanism cluster_Product Amide Product Amine R-NH₂ AcidChloride Py-CO-Cl Amine->AcidChloride Nucleophilic Attack Product Py-CO-NH-R AcidChloride->Product Elimination of Cl⁻ Byproduct HCl Product->Byproduct H⁺ loss

Figure 2: Simplified mechanism of amide bond formation.

  • In a separate oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-chlorophenyl)ethanamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve the nicotinoyl chloride hydrochloride from Protocol 1A in a minimal amount of anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis (e.g., using 50% ethyl acetate in hexanes) indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide as an oil or solid.

Part 2: Purification by Flash Column Chromatography
  • Rationale: The crude product will contain unreacted starting materials and byproducts. Flash chromatography is a standard and effective method for purifying compounds of moderate polarity, such as the target amide. The choice of solvent system is critical for achieving good separation.[6]

  • Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product from Part 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%). The optimal gradient should be determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (visualized by UV light at 254 nm).

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified free base.

Part 3: Preparation of the Hydrochloride Salt
  • Rationale: Converting the free base to its hydrochloride salt often improves its physical properties, making it a stable, crystalline solid that is easier to handle, weigh, and dissolve for biological assays. The salt is formed by protonating the most basic site, the pyridine nitrogen, with HCl.[7]

  • Dissolve the purified free base from Part 2 in a suitable solvent, such as anhydrous ethyl acetate or isopropanol (approximately 10 mL per gram of product).

  • While stirring, add a solution of 2 M HCl in diethyl ether or isopropanol dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether or hexane to remove residual solvent.

  • Dry the white solid under vacuum at 40-50 °C to a constant weight.

Characterization and Quality Control

  • Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound. A suite of orthogonal analytical techniques should be employed.[8][9][10]

TechniquePurposeExpected Results / Parameters
Melting Point Purity & IdentityA sharp melting point range is indicative of high purity.
¹H & ¹³C NMR Structure ElucidationProtons on the pyridine and chlorophenyl rings will appear in the aromatic region (δ 7-9 ppm). The ethyl bridge protons will be in the aliphatic region. The amide N-H proton will be a broad singlet. ¹³C NMR will show a characteristic carbonyl peak (~165 ppm).
Mass Spec (LC-MS) Molecular WeightTo confirm the molecular weight. Expected [M+H]⁺ for the free base (C₁₄H₁₃ClN₂O) is ~277.07 m/z.
RP-HPLC Purity AssessmentTo determine the purity of the final compound. A sample method is provided below.[11]

4.1. Sample RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Safety Precautions

  • Thionyl Chloride: Extremely corrosive, toxic, and a lachrymator. Reacts violently with water. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane: A potential carcinogen and volatile solvent. Use only in a well-ventilated area or fume hood.

  • Triethylamine: Flammable and corrosive with a strong odor. Avoid inhalation.

  • Hydrochloric Acid: Corrosive. Handle with care.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reflux time. Use freshly opened or distilled thionyl chloride.
Low yield in Step 2 Inactive acid chloride; amine was protonated.Use the acid chloride immediately after preparation. Ensure sufficient base (TEA) is present to scavenge all HCl.
Product fails to crystallize during salt formation Product is too soluble in the chosen solvent; presence of impurities.Try a less polar solvent (e.g., add heptane as an anti-solvent). Ensure the free base is highly pure before attempting salt formation.
HPLC shows multiple peaks Impure product; on-column degradation.Re-purify via chromatography. For pyridine compounds, peak tailing can be an issue; ensure the mobile phase pH is low (~2.5-3) to protonate silanols.[6]

References

  • PrepChem. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. PrepChem.com. Retrieved from [Link]

  • Patel, R. P., et al. (2012). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1153. Retrieved from [Link]

  • Baviskar, B. A., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(5), 1950-1956. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. PrepChem.com. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Molecules, 27(5), 1500. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67120985, N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide. PubChem. Retrieved from [Link]

  • Li, X.-P., et al. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1810-o1811. Retrieved from [Link]

  • CN107400083A. (2017). A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile. Google Patents.
  • CN101117332B. (2010). The preparation method of 2-chloronicotinic acid. Google Patents.
  • US20100324299A1. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562857-27-6. PubChem. Retrieved from [Link]

  • Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Journal of Education and Scientific Studies. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • Girasole, A. E., et al. (2025). Preparation of pharmacological agents. Protocols.io. Retrieved from [Link]

  • Shaik, J. B., et al. (2023). Synthesis, Characterization and Evaluation of Antimicrobial Activity of N-Phenyl Nicotinamide Derivatives. World Journal of Pharmaceutical Research, 12(9), 2102-2111. Retrieved from [Link]

  • Wang, J., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 281, 116830. Retrieved from [Link]

  • EP0979822A1. (2000). Process for the preparation of 2-carbamoyl-pyridines. European Patent Office. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 481-487. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1085-36-5. PubChem. Retrieved from [Link]

  • Zimecki, M., et al. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 57(3), 195-201. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46175112. PubChem. Retrieved from [Link]

  • EP0372654A2. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. Google Patents.
  • US20100204470A1. (2010). Method for salt preparation. Google Patents.
  • PubChem. (n.d.). N-[[3-(3-chlorophenyl)-3-oxo-1-(2-pyridyl)propyl]amino]pyridine-2-carboxamidine. PubChem. Retrieved from [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]

  • WO2007052302A2. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Solubility of Chlorinated Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated nicotinamide derivatives (e.g., 2-chloronicotinamide, 6-chloronicotinamide) present a distinct solubility challenge compared to their parent compound, nicotinamide.[1] While nicotinamide is highly water-soluble (~690 mg/mL), the introduction of chlorine atoms induces two critical physicochemical changes:

  • Lattice Energy Increase: Chlorine enhances

    
    -
    
    
    
    stacking and creates robust intermolecular networks, significantly raising the energy required to break the crystal lattice.
  • Basicity Reduction: The electron-withdrawing nature of chlorine drastically lowers the pKa of the pyridine nitrogen, rendering standard pH adjustment strategies ineffective.

This guide provides field-validated protocols to overcome these barriers without compromising biological compatibility.

Module 1: Diagnostic & Theory (FAQ)

Q1: Why can’t I dissolve 2-chloronicotinamide in water like normal nicotinamide?

A: You are fighting thermodynamics. The substitution of Hydrogen with Chlorine at the 2- or 6-position alters the Crystal Lattice Energy .

  • Nicotinamide: Forms a lattice destabilized by the asymmetry of the amide group, allowing water to penetrate.

  • Chlorinated Derivatives: The Cl atom is lipophilic and electron-withdrawing.[1] It increases the

    
     (partition coefficient) and promotes tighter crystal packing. To dissolve it, the solvent must overcome this high lattice energy. Water alone cannot provide enough solvation energy to break these bonds.
    
Q2: I added HCl to lower the pH, but it precipitated out. Why?

A: This is the "pKa Trap." Nicotinamide has a pKa of ~3.35. It is easily protonated at pH 2. However, Chlorine is strongly electron-withdrawing.[1] It pulls electron density away from the pyridine nitrogen, dropping the pKa of 2-chloronicotinamide to < 0.5 .

  • The Consequence: To protonate 2-chloronicotinamide and form a soluble salt, you would need a pH < 0 (extremely acidic).

  • The Result: At pH 2–4 (typical "acidic" buffers), the molecule remains uncharged (neutral) and insoluble. You are merely adding ions to the solution, which can actually decrease solubility via the "Salting-Out" effect.

Module 2: Visualization of the Solubility Landscape

The following diagram illustrates the decision logic for selecting a solubilization strategy based on your downstream application.

SolubilityStrategy Start Start: Chlorinated Nicotinamide Derivative AppType Application Type? Start->AppType InVitro In Vitro / Cell Assay AppType->InVitro InVivo In Vivo / Animal Model AppType->InVivo ChemSyn Chemical Synthesis AppType->ChemSyn DMSO Protocol A: Cosolvent (DMSO/EtOH) InVitro->DMSO Low Conc. (<10mM) CD Protocol B: Cyclodextrin Complex InVitro->CD High Conc. (>10mM) InVivo->CD Preferred (Low Toxicity) Hydrotrope Protocol C: Hydrotropy (Nicotinamide) InVivo->Hydrotrope Alternative ChemSyn->DMSO Standard

Figure 1: Strategic Decision Tree for Solubilization. Select the protocol based on biological tolerance and required concentration.

Module 3: Validated Solubilization Protocols

Protocol A: The "Golden Ratio" Cosolvency Method

Best for: In vitro assays, chemical synthesis, and stock solutions.

Theory: Cosolvents disrupt the water structure and lower the polarity of the bulk solvent, matching it closer to the solute's polarity.

The Protocol:

  • Weigh: 10 mg of 2-chloronicotinamide.

  • Primary Solvent: Add 100 µL of pure DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds. The solution should be clear.

    • Note: If DMSO is not allowed, use Absolute Ethanol .

  • Secondary Solvent (Water/Buffer): Slowly add water dropwise while vortexing.

    • Critical Threshold: Do not exceed 90% water (v/v). The "Golden Ratio" for stability is often 10-20% DMSO / 80-90% Water .[1]

  • Validation: Visually inspect for the "Tyndall Effect" (haziness) using a laser pointer. If the beam is visible, precipitation has occurred; add more DMSO.

Solubility Data Table (Approximate at 25°C)

Solvent SystemSolubility (mg/mL)Stability (Hours)Notes
Pure Water< 0.5N/APractically Insoluble
100% DMSO> 100> 48Excellent Stock
10% DMSO / 90% Water~ 2 - 54 - 6Use immediately
100% Ethanol~ 25> 24Good intermediate
Protocol B: Cyclodextrin Complexation (The "Kneading" Method)

Best for: In vivo studies, formulation, and preventing precipitation in media.

Theory: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) has a hydrophobic cavity that encapsulates the lipophilic chloropyridine ring, while the hydrophilic exterior keeps the complex dissolved in water.[1]

The Protocol:

  • Molar Ratio: Calculate a 1:2 molar ratio (Drug : Cyclodextrin).

    • Example: 156 mg 2-chloronicotinamide (1 mmol) + 2800 mg HP-

      
      -CD (~2 mmol).[1]
      
  • Solvent Paste: Mix the CD powder with a minimal amount of water (approx 1 mL) to form a thick paste.

  • Incorporation: Add the drug powder to the paste.

  • Kneading: Grind vigorously in a mortar and pestle for 45 minutes . The friction energy forces the drug into the CD cavity.

  • Dilution: Slowly add water to the paste to reach the desired volume.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.

CDComplex Step1 1. Host-Guest Ratio (1:2) (Drug : HP-beta-CD) Step2 2. Kneading Phase (High Energy Mixing) Step1->Step2 Step3 3. Inclusion Complex Forms (Cl-Pyridine enters CD Cavity) Step2->Step3 Step4 4. Dilution & Filtration (Clear Aqueous Solution) Step3->Step4

Figure 2: Workflow for Solid-State Kneading Complexation.

Protocol C: Hydrotropic Solubilization

Best for: High concentration requirements where DMSO is toxic.

Theory: Nicotinamide (the parent molecule) acts as a hydrotrope.[2][3][4][5] It stacks around the chlorinated derivative, preventing aggregation.

The Protocol:

  • Prepare a 20% (w/v) Nicotinamide solution in water.

  • Add excess 2-chloronicotinamide to this solution.

  • Stir at 40°C for 1 hour, then cool to room temperature.

  • The solubility of the chlorinated derivative can increase by 10-50 fold in the presence of high-concentration nicotinamide.

Module 4: Analytical Validation

Do not assume it is dissolved. Always validate using UV-Vis or HPLC.[1]

  • UV-Vis Check:

    • Chlorinated nicotinamides typically absorb at 260–270 nm .

    • Prepare a standard curve in 100% Ethanol.

    • Measure your aqueous formulation.[6] If the absorbance is lower than expected, filter the solution and re-measure. A drop in absorbance indicates the compound was suspended, not dissolved, and was removed by the filter.

  • Precipitation Alert:

    • If using Protocol A (DMSO), dilution into cell culture media (which contains salts) can trigger "salting out."

    • Fix: Pre-warm the media to 37°C before adding the drug stock.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Booth, J. J., et al. (2015).[4] "Hydrotrope accumulation around the drug: the driving force for solubilization and minimum hydrotrope concentration for nicotinamide and urea."[2][4] Physical Chemistry Chemical Physics, 17(12), 8028-8037.[1][4] Link

  • Reddy, M. N., et al. (2020). "Hydroxy-Propil-β-Cyclodextrin Inclusion Complexes of two Biphenylnicotinamide Derivatives." International Journal of Molecular Sciences, 21(18), 6542. Link

  • Khajir, S., et al. (2024).[7] "Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures." Physical Chemistry Research, 12(1), 33-45.[1][7] (Establishes the cosolvency baseline for nicotinamide scaffolds). Link

  • PureSynth. (2025). 2-Chloronicotinamide Safety and Solubility Data Sheet. Link

Sources

Technical Support Center: Purification Protocols for 3-Chlorophenethylamine (3-CPEA)

[1][2]

Ticket ID: #PUR-3CPEA-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering difficulty removing unreacted 3-chlorophenethylamine (3-CPEA) from your crude reaction mixture. Because 3-CPEA is a primary amine with a high boiling point (~240°C at 1 atm), it cannot be removed via rotary evaporation.[1][2]

This guide provides three validated workflows for removal, ranked by throughput and scalability.

Target Molecule Profile: 3-Chlorophenethylamine
PropertyValueImplication for Purification
Boiling Point 111–113 °C (12 mmHg)Do not attempt to remove by high vacuum; it will co-distill with many products.[1][2]
pKa (Conjugate Acid) ~9.6–9.8Highly basic.[1][2] It will be fully protonated at pH < 7.[1][2]
Functional Group Primary Amine (

)
Nucleophilic; susceptible to electrophilic scavengers (isocyanates/aldehydes).[1][2]
Polarity ModerateWill streak/tail on standard silica gel without modifiers.[1][2]

Method 1: Acid-Base Extraction (Standard Protocol)

Best For: Neutral or Acidic Products (Amides, Sulfonamides, Carboxylic Acids).[1][2] Mechanism: Protonation of the amine converts it into a water-soluble ammonium salt, partitioning it away from the lipophilic product.

Workflow Diagram

ExtractionFlowStartCrude Mixture(Product + 3-CPEA)SolventDissolve in Organic Solvent(EtOAc or DCM)Start->SolventAcidWashWash with 1M HCl (aq)Solvent->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic Layer(Contains Neutral Product)PhaseSep->OrgLayerRetainAqLayerAqueous Layer(Contains 3-CPEA-HCl Salt)PhaseSep->AqLayerDiscardDryDry (MgSO4) & ConcentrateOrgLayer->DryFinalPurified ProductDry->Final

Figure 1: Logical flow for the acid-base extraction of basic impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent (Ethyl Acetate is preferred over DCM to minimize emulsions).[1][2]

  • Acid Wash: Wash the organic phase with 1M HCl (3 x 10 mL per gram of crude).[1][2]

    • Technical Insight: The pH of the aqueous layer must remain < 2. If the pH rises, the amine salt may dissociate back into the organic layer.

  • Verification: Check the organic layer by TLC.[2][3][4] The spot corresponding to 3-CPEA should be absent.[1][2]

  • Finishing: Wash the organic layer once with Brine (saturated NaCl), dry over anhydrous

    
    , filter, and concentrate.[2]
    

Method 2: Solid-Supported Scavenging (High Throughput)

Best For: Small scale (< 500 mg), parallel synthesis, or when the product is acid-sensitive.[1][2] Mechanism: A polymer-supported electrophile (Isocyanate) reacts covalently with the nucleophilic primary amine (3-CPEA).[1][2] The impurity becomes tethered to the solid bead and is removed via filtration.

Workflow Diagram

ScavengingImpurityFree 3-CPEA(Solution Phase)ResinPS-Isocyanate Resin(Solid Phase)Impurity->Resin Mixing (2-4 hrs) ComplexUrea-Linkage(Tethered to Bead)Resin->Complex Covalent Bond Formation FilterFiltrationComplex->FilterFilter->Complex Impurity Trapped FiltratePure FiltrateFilter->Filtrate Product Elutes

Figure 2: Mechanism of chemoselective scavenging using PS-Isocyanate.[1][2]

Step-by-Step Protocol
  • Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde .[1][2]

    • Note: PS-Isocyanate is generally faster (forms a urea).[1][2]

  • Stoichiometry: Add 2.0 – 3.0 equivalents of resin relative to the estimated amount of unreacted 3-CPEA.

  • Incubation: Agitate (do not stir with a magnetic bar, as it crushes the beads) at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted syringe or funnel. Wash the resin cake with DCM to recover any entrained product.[2]

  • Result: The filtrate contains your product; the amine is trapped on the resin.

Method 3: Chromatographic Purification (The "Last Resort")

Best For: When the product is also basic (e.g., a secondary amine) or when extraction fails. Challenge: Amines interact strongly with the acidic silanol groups (

15
Mobile Phase Optimization

You must modify the stationary phase environment to suppress silanol ionization.[2][4]

Solvent SystemModifierApplication
DCM / MeOH 1%

(aq)
Gold Standard. The ammonia competes for silanol sites, sharpening the amine peak.[1][2]
DCM / MeOH 1% Triethylamine (TEA) Alternative if

is unavailable.[1][2] TEA is harder to remove (high bp) and may linger in NMR.[1][2]
EtOAc / Hexanes 1% Triethylamine Useful for very non-polar products.[1][2] Pre-wash the column with the TEA solution before loading.

Protocol:

  • Pre-equilibrate the silica column with the mobile phase containing the modifier.

  • Load sample.[1][2][4][6]

  • Elute. 3-CPEA will typically have a lower

    
     than amides or protected amines but may co-elute with other basic compounds without the modifier.[1][2]
    

Troubleshooting & FAQ

Q: My product is also a basic amine. Can I use Method 1 (Acid Wash)? A: No. The acid wash will protonate both your product and the 3-CPEA, extracting both into the water.

  • Solution: Use Reverse Phase (C18) Chromatography .[1][2] Run a gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2] The 3-chlorophenyl group makes 3-CPEA relatively lipophilic, but a distinct separation from your product is more likely on C18 than silica.[1]

Q: I formed a terrible emulsion during the acid wash. What now? A: This is common with phenethylamines.[1][2][6]

  • Add solid NaCl to saturate the aqueous layer.[2]

  • Filter the entire biphasic mixture through a pad of Celite.

  • Wait 20 minutes. The layers usually resolve.[2]

Q: How do I visualize 3-CPEA on TLC? A: 3-CPEA is UV active, but weak.[1][2] Use a Ninhydrin stain .[1][2]

  • Dip: Dip plate in Ninhydrin solution.[1][2]

  • Heat: Heat with a heat gun.[1][2]

  • Result: Primary amines like 3-CPEA turn a distinct purple/red .[1][2]

References

  • Physical Properties of 3-Chlorophenethylamine

    • PubChem Compound Summary for CID 97803.[1][2] National Center for Biotechnology Information (2025).[1][2] Link[1][2]

  • Chromatography of Amines

    • Purification of Reaction Mixtures.[2][4] Not Voodoo X.[1][2] (University of Rochester).[1][2] Link

  • Scavenging Protocols

    • Marsh, A., et al. "Solid-supported reagents for multi-step organic synthesis."[1][2] High-Throughput Synthesis, 2001.[1][2]

    • Biotage PS-Isocyanate Technical Note.[1][2]Link (General reference for PS-NCO applications).[1][2]

Validation & Comparative

Comparing potency of N-(3-chlorophenethyl)nicotinamide with standard SDHIs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N-(3-chlorophenethyl)nicotinamide vs. Standard SDHIs

Executive Summary

This guide provides a technical analysis of N-(3-chlorophenethyl)nicotinamide (hereafter referred to as CPN-Nic ), a structural hybrid in the Succinate Dehydrogenase Inhibitor (SDHI) fungicide class.[1]

While commercial standards like Boscalid (rigid biphenyl scaffold) and Fluopyram (flexible ethyl-linker scaffold) dominate the market, CPN-Nic represents a distinct chemical space.[1] It combines the nicotinamide warhead of Boscalid with the flexible phenethyl linker characteristic of Fluopyram. This guide evaluates its potency, binding kinetics, and cross-resistance profile against FRAC Code 7 standards.

Chemical Structure & Mechanistic Logic[1]

To understand the potency of CPN-Nic, one must analyze its pharmacophore relative to established SDHIs.[1] The efficacy of SDHIs relies on their ability to fit into the Ubiquinone-binding pocket (site II) of Complex II.[1]

Structural Homology Analysis
FeatureBoscalid (Standard)Fluopyram (Standard)N-(3-chlorophenethyl)nicotinamide (Target)
Warhead 2-Cl-NicotinamideBenzamideNicotinamide
Linker Direct bond (Rigid)Ethyl (Flexible)Ethyl (Flexible)
Lipophilic Tail 4-Cl-Phenyl3-Cl-5-CF3-Pyridyl3-Cl-Phenyl
Binding Mode Binds via H-bond to Trp173/Tyr58Extended fit into hydrophobic cleftHybrid Mode (Predicted)

Causality of Potency: The phenethyl linker in CPN-Nic introduces rotational freedom absent in Boscalid.[1] This allows CPN-Nic to potentially overcome specific mutations (e.g., H272Y/R in Botrytis) that confer resistance to rigid SDHIs by reorienting the lipophilic tail within the binding pocket.

Pathway Visualization: SDHI Mechanism of Action

SDHI_Mechanism Mito Mitochondrial Matrix Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Electron Transfer ROS ROS Accumulation (Cell Death) ComplexII->ROS e- Transport Blocked Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Reduction Site SDHI SDHI (CPN-Nic / Boscalid) SDHI->ComplexII Competes with Q (High Affinity Binding) SDHI->Ubiquinol Blocks Formation

Figure 1: Mechanism of Action.[1] SDHIs compete with Ubiquinone at Complex II, halting respiration and inducing ROS-mediated fungal cell death.[1]

Comparative Potency Data

The following data aggregates experimental findings for nicotinamide-based SDHIs (specifically phenethyl analogs) compared to commercial standards.

Note: Data represents mean IC50 values against Rhizoctonia solani and Botrytis cinerea (wild type).

CompoundTarget Enzyme IC50 (µM)Mycelial Growth EC50 (mg/L)LogP (Lipophilicity)Relative Potency Index
Boscalid 0.3 - 0.51.2 - 3.52.961.0 (Reference)
Fluopyram 0.05 - 0.10.2 - 0.83.24.5x
CPN-Nic 3.0 - 15.8 *5.0 - 20.0 ~2.50.2x - 0.5x

*Data for CPN-Nic is extrapolated from structure-activity relationship (SAR) studies of phenethyl-nicotinamide derivatives [1, 2].[1]

Interpretation:

  • Potency Gap: CPN-Nic generally exhibits lower intrinsic potency than Boscalid.[1] The flexible ethyl linker, while useful for resistance management, often incurs an entropic penalty upon binding compared to the rigid bi-phenyl of Boscalid.

  • Spectrum: Phenethyl-nicotinamides show moderate-to-good activity against Basidiomycetes (R. solani) but are often less active against Ascomycetes (B. cinerea) compared to pyridine-carboxamides like Boscalid.[1]

Experimental Validation Protocols

To validate the potency of CPN-Nic in your own lab, use the following self-validating protocols. These workflows ensure data integrity and comparability with FRAC standards.[1]

Protocol A: Mitochondrial SQR Enzymatic Assay

Objective: Determine the intrinsic binding affinity (IC50) without cell wall interference.

  • Preparation: Isolate mitochondria from R. solani mycelia using differential centrifugation (10,000 x g).

  • Reaction Mix:

    • buffer: 50 mM Potassium Phosphate (pH 7.4)

    • Substrate: 5 mM Succinate[1]

    • Electron Acceptor: 50 µM Dichlorophenolindophenol (DCPIP)

    • Inhibitor: CPN-Nic (0.01 - 100 µM serial dilution in DMSO).[1]

  • Measurement: Monitor DCPIP reduction spectrophotometrically at 600 nm .

  • Validation Check:

    • Positive Control: Boscalid (Must yield IC50 ~0.3-0.5 µM).[1]

    • Negative Control: DMSO only (Must show linear rate of reduction).

    • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Protocol B: In Vitro Mycelial Growth Inhibition

Objective: Determine EC50 considering cellular uptake.[1]

  • Media: Potato Dextrose Agar (PDA).

  • Inoculation: 5mm mycelial plug from active growth margin.[1]

  • Treatment: Amend agar with CPN-Nic at 0, 1, 5, 10, 25, 50, 100 mg/L.

  • Incubation: 25°C for 72 hours (dark).

  • Calculation: Measure colony diameter (cross-method).

    • % Inhibition = [(Control - Treatment) / Control] * 100[1]

    • Derive EC50 using Log-Probit analysis.[1]

Experimental Workflow Diagram

Workflow cluster_assays Parallel Bioassays Start Compound Synthesis (CPN-Nic) Purity Verify Purity >95% (HPLC/NMR) Start->Purity Enzyme SQR Assay (Target Binding) Purity->Enzyme Fungal Mycelial Growth (Whole Cell) Purity->Fungal Data Data Processing (Log-Probit Analysis) Enzyme->Data Fungal->Data Decision Compare to Boscalid Data->Decision Lead Optimization Lead Optimization Decision->Lead Optimization EC50 > 10mg/L Field Trials Field Trials Decision->Field Trials EC50 < 5mg/L

Figure 2: Validation Workflow. A decision tree for evaluating CPN-Nic efficacy.

Strategic Insights for Drug Development

  • Resistance Breaking Potential: While CPN-Nic may be less potent than Boscalid in wild-type strains, its structure suggests it may retain activity against Boscalid-resistant strains (e.g., Corynespora or Alternaria with SDH B-H277Y mutations).[1] The flexible linker allows the molecule to avoid steric clashes that render rigid molecules ineffective.

  • Synthesis & Cost: CPN-Nic is synthetically accessible via a one-step amide coupling of nicotinoyl chloride and 3-chlorophenethylamine.[1] This offers a lower Cost of Goods (COGS) compared to the multi-step synthesis required for fluorinated biphenyls (Boscalid) or pyridyl-ethyl-benzamides (Fluopyram).[1]

  • Formulation: With a calculated LogP of ~2.5, CPN-Nic is less lipophilic than Fluopyram (LogP 3.2). This suggests better systemic mobility (xylem transport) in plants, potentially offering superior curative activity despite lower intrinsic potency.

References

  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry (ACS). Context: Establishes the SAR of phenethyl-nicotinamide derivatives and their IC50 ranges against R. solani.

  • Design, Synthesis, and Fungicidal Activity of Novel Nicotinamide Derivatives. Source: Pest Management Science (Wiley). Context: Discusses the impact of linker flexibility on SDHI potency and cross-resistance profiles.

  • FRAC Code List: Fungal Respiration Inhibitors (SDHIs). Source: Fungicide Resistance Action Committee.[1][2] Context: Official classification and resistance management guidelines for carboxamide fungicides.

  • Molecular Docking Studies of Novel Nicotinamide Derivatives. Source: National Institutes of Health (PMC). Context: Provides structural insights into how nicotinamide analogs bind to the SDH complex active site.[3][4]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of N-Substituted Pyridine-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Three-Dimensional Structure

N-substituted pyridine-3-carboxamides are a cornerstone of modern medicinal chemistry and materials science. Their utility, ranging from potent active pharmaceutical ingredients (APIs) to functional organic materials, is fundamentally dictated by their three-dimensional structure. The precise arrangement of atoms in the solid state governs critical properties such as solubility, stability, bioavailability, and intermolecular interactions.[1][2][3] Therefore, the unambiguous determination of their crystal structure is not merely an academic exercise but a crucial step in rational drug design and materials engineering.

This guide provides a comprehensive overview of the experimental workflow for determining the crystal structure of N-substituted pyridine-3-carboxamides, from synthesis to final structural analysis. We will delve into the causality behind experimental choices, compare structural motifs, and address common challenges, offering field-proven insights to guide your research.

PART 1: The Foundation - Synthesis and Purification

The journey to a high-quality crystal structure begins with the synthesis of a highly pure compound. Impurities, even in small amounts, can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution.

A common and effective route to N-substituted pyridine-3-carboxamides is the condensation reaction between nicotinoyl chloride (or nicotinic acid activated with a coupling agent) and a corresponding primary or secondary amine.

Experimental Protocol: General Synthesis of N-phenylpyridine-3-carboxamide

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.[4][5]

  • Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add a solution of nicotinoyl chloride in the same solvent dropwise with constant stirring. The slow addition is critical to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified to >99% purity, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate, or by column chromatography on silica gel.[6]

Trustworthiness Check: The purity of the final compound must be rigorously verified by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

PART 2: The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and systematic screening of conditions. The goal is to obtain well-formed, defect-free crystals, ideally between 0.03 and 0.3 mm in size.[7]

Key Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.[8]

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is placed on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, inducing crystallization.

  • Cooling Crystallization: This method is suitable for compounds whose solubility is highly dependent on temperature.[9] A saturated solution is prepared in a hot solvent and then allowed to cool slowly and undisturbed.[10][11]

Causality in Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at room temperature and have a high solubility at elevated temperatures.[12][13] It should not react with the compound.[12][13] Screening a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) is a standard practice to find the optimal conditions.[9]

PART 3: The Definitive Answer - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional atomic arrangement in a crystalline solid.[7][14][15] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which can be mathematically decoded to generate a model of the atomic structure.[7][16]

Experimental Workflow for Single-Crystal X-ray Diffraction

The process can be summarized in the following steps:

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it is a single, non-twinned specimen with sharp edges.[17] It is then carefully mounted on a glass fiber or a loop with a cryo-protectant oil.[7]

  • Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer.[14] It is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[16]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. From this map, an atomic model is built and then refined against the experimental data to achieve the best possible fit.

  • Validation: The final structure is rigorously validated using software tools like CheckCIF to ensure its chemical and geometric sensibility. The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[18][19]

Workflow Diagram: From Compound to Crystal Structure

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-Ray Diffraction & Analysis Synthesis Synthesis of N-substituted Pyridine-3-carboxamide Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity Verification (NMR, MS) Purification->Purity_Check Screening Solvent & Method Screening Purity_Check->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Processing Data Processing (Unit Cell, Intensities) Data_Collection->Processing Solution Structure Solution & Refinement Processing->Solution Validation Validation & Deposition (CIF, CSD) Solution->Validation

Caption: The experimental workflow for crystal structure determination.

PART 4: Comparative Structural Analysis - The Influence of the N-Substituent

The choice of the N-substituent has a profound impact on the resulting crystal packing, primarily by influencing the hydrogen-bonding patterns and other non-covalent interactions like π-π stacking.[20][21][22] The amide N-H group is a strong hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen are strong acceptors. This combination leads to the formation of robust and predictable hydrogen-bonding motifs known as supramolecular synthons.[23][24][25]

Let's compare the hypothetical crystal structures of three different N-substituted pyridine-3-carboxamides to illustrate this principle.

FeatureN-methyl-N-phenyl-N-(4-fluorophenyl)-
Primary Synthon Amide-amide chainAmide-amide dimerAmide-pyridine chain
Key H-Bond N-H···O=CN-H···O=CN-H···N(pyridine)
Secondary Interactions Weak C-H···Oπ-π stackingC-H···F interactions
Predicted Packing Dense, linear chainsHerringbone packingLayered structure
Space Group (Example) P2₁/cP-1C2/c
Unit Cell Volume (ų) ~650~800~820

Analysis of Supramolecular Synthons:

  • Amide-Amide Interactions: The classic R²₂(8) amide dimer, where two molecules form a cyclic motif via N-H···O hydrogen bonds, is a very common synthon.[23] Alternatively, a catemeric chain can form where molecules are linked head-to-tail.

  • Amide-Pyridine Interactions: A strong N-H···N(pyridine) hydrogen bond is also highly favorable and often competes with the amide-amide synthon.[24][26] The presence of electron-withdrawing or donating groups on the N-aryl substituent can electronically tune the acidity of the N-H proton, influencing this competition.[22]

  • π-π Stacking: When the N-substituent is an aromatic ring (e.g., N-phenyl), π-π stacking interactions between the pyridine and phenyl rings often play a significant role in stabilizing the crystal lattice.[20]

PART 5: Beyond the Structure - The Challenge of Polymorphism

It is crucial for drug development professionals to recognize that a single compound can often crystallize in multiple different forms, a phenomenon known as polymorphism.[1][2][3] Different polymorphs of the same API can exhibit vastly different physical properties, including:

  • Solubility and Bioavailability: One polymorph might be significantly more soluble than another, directly impacting how much of the drug is absorbed by the body.[27][28]

  • Stability: A metastable polymorph can convert to a more stable, less soluble form over time, affecting the shelf-life and efficacy of the final drug product.[28]

  • Mechanical Properties: Differences in crystal habit and packing can affect manufacturability, such as powder flow and tablet compression.

The discovery of a new, more stable polymorph late in development can have catastrophic financial and regulatory consequences, as famously illustrated by the case of the HIV drug Ritonavir.[28] Therefore, a thorough polymorph screen, where crystallization is attempted under a wide variety of conditions (different solvents, temperatures, pressures), is an indispensable part of API development to identify the most stable crystalline form.[1][28]

Conclusion

The determination of the crystal structure of N-substituted pyridine-3-carboxamides is a multi-step process that combines synthetic chemistry, the empirical art of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. A deep understanding of the intermolecular forces that govern crystal packing, such as hydrogen bonding and π-π stacking, is essential for interpreting the resulting structures. The insights gained from crystal structure analysis are invaluable, enabling scientists to establish definitive structure-property relationships that guide the development of safer, more effective pharmaceuticals and innovative functional materials. The potential for polymorphism must always be considered, necessitating rigorous screening to ensure the solid-state form of the compound is well-characterized and controlled.

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) . PubMed. Available at: [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry . Nishka Research. Available at: [Link]

  • The Largest Curated Crystal Structure Database . CCDC. Available at: [Link]

  • Cambridge Structural Database - Wikipedia . Wikipedia. Available at: [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service . Royal Society of Chemistry. Available at: [Link]

  • Drug Polymorphism: A Key Consideration for API Development . Curia Global. Available at: [Link]

  • Polymorphism in Active Pharmaceutical Ingradients (APIs) . ResearchGate. Available at: [Link]

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A Comparative In Vitro Analysis of N-(3-chlorophenethyl)nicotinamide and Boscalid as Putative Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed framework for the in vitro benchmarking of a novel compound, N-(3-chlorophenethyl)nicotinamide, against the established Succinate Dehydrogenase Inhibitor (SDHI) fungicide, Boscalid. It outlines the mechanistic rationale, comprehensive experimental protocols for mitochondrial isolation and enzyme activity assays, and a template for comparative data analysis. This document is intended for researchers in fungicide development and mitochondrial biology, offering a robust methodology to evaluate potential new active ingredients targeting fungal respiration.

Introduction and Rationale

Succinate dehydrogenase (SDH), or mitochondrial Complex II, is a critical enzyme complex that functions at the intersection of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2] By catalyzing the oxidation of succinate to fumarate, it directly couples cellular metabolism to respiratory energy production.[1] This essential role makes SDH a prime target for fungicides.

Boscalid is a well-characterized, broad-spectrum fungicide belonging to the carboxamide class of SDHIs.[3][4] Its mode of action involves binding to the ubiquinone-binding site (Qp site) of the SDH complex, thereby blocking electron transfer and halting fungal respiration.[2][5][6] This inhibition disrupts cellular energy production, leading to the cessation of fungal growth and development, including spore germination and mycelial proliferation.[4]

N-(3-chlorophenethyl)nicotinamide is a novel compound with structural similarities to other bioactive molecules, including a nicotinamide moiety. Nicotinamide is a form of vitamin B3 and a component of the essential coenzyme NAD.[7][8][9] Given the structural features of N-(3-chlorophenethyl)nicotinamide, we hypothesize that it may also function as an SDH inhibitor. This guide details the necessary in vitro experiments to test this hypothesis by directly comparing its inhibitory activity against that of Boscalid. The primary objective is to determine the half-maximal inhibitory concentration (IC50) for both compounds against a target fungal species' mitochondrial SDH activity.

Mechanism of Action: SDH Inhibition

SDHIs function by competitively inhibiting the Qp site within the SDH enzyme complex, which is composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[2][10] This prevents the natural substrate, ubiquinone (coenzyme Q), from binding and accepting electrons from the iron-sulfur clusters in the SdhB subunit. The blockage of this electron transfer effectively stalls the entire electron transport chain, leading to a shutdown of ATP synthesis via oxidative phosphorylation.

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

Experimental Design and Protocols

To objectively compare the inhibitory potential of N-(3-chlorophenethyl)nicotinamide and Boscalid, a multi-step in vitro workflow is required. The core of this process involves isolating functional mitochondria from a target fungus, followed by a spectrophotometric assay to measure SDH activity in the presence of varying concentrations of each compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Fungal_Culture 1. Fungal Culture Growth (e.g., Sclerotinia sclerotiorum) Mito_Isolation 2. Mitochondria Isolation (Differential Centrifugation) Fungal_Culture->Mito_Isolation Protein_Quant 3. Protein Quantification (BCA or Bradford Assay) Mito_Isolation->Protein_Quant Reaction_Mix 6. Add Reaction Mixture (Buffer, Mitochondria, Inhibitors) Protein_Quant->Reaction_Mix Stock_Prep 4. Prepare Inhibitor Stocks (Boscalid & NCPN in DMSO) Plate_Setup 5. Assay Plate Setup (96-well plate) Stock_Prep->Plate_Setup Plate_Setup->Reaction_Mix Initiate_Rxn 7. Initiate Reaction (Add Succinate & DCPIP) Reaction_Mix->Initiate_Rxn Kinetic_Read 8. Kinetic Spectrophotometry (Measure Absorbance at 600 nm) Initiate_Rxn->Kinetic_Read Calc_Rate 9. Calculate Reaction Rates (ΔAbs/min) Kinetic_Read->Calc_Rate IC50_Calc 10. IC50 Determination (Non-linear Regression) Calc_Rate->IC50_Calc

Caption: Experimental workflow for in vitro SDH inhibition assay.

Materials and Reagents
  • Fungal Strain: e.g., Sclerotinia sclerotiorum, Alternaria alternata, or another relevant phytopathogen.

  • Mitochondria Isolation Buffer: (e.g., 250 mM Sucrose, 10 mM Tris-SO4 pH 7.4, 1 mM EDTA).

  • Assay Buffer: (e.g., 10 mM KH2PO4 pH 7.8, 2 mM EDTA, 1 mg/mL BSA).[11]

  • Succinate: Substrate for Complex II.

  • 2,6-Dichlorophenolindophenol (DCPIP): Artificial electron acceptor that changes color upon reduction.

  • Rotenone: Complex I inhibitor (to prevent reverse electron flow).

  • Potassium Cyanide (KCN): Complex IV inhibitor. (EXTREME CAUTION REQUIRED) .

  • Boscalid: (Analytical Standard, >98% purity).

  • N-(3-chlorophenethyl)nicotinamide: (Synthesized or sourced, >98% purity).

  • Dimethyl Sulfoxide (DMSO): Solvent for test compounds.

  • BCA or Bradford Protein Assay Kit.

  • Microplate reader capable of kinetic reads at 600 nm.

Protocol 1: Fungal Mitochondria Isolation

Causality: This protocol is designed to gently rupture fungal cells while preserving the integrity of mitochondria, which is essential for obtaining functionally active SDH enzyme complex. Differential centrifugation separates heavy cell debris from the lighter mitochondrial fraction.

  • Grow the selected fungal species in a suitable liquid medium until sufficient mycelial mass is achieved.

  • Harvest mycelia by filtration and wash with distilled water.

  • Homogenize the mycelia in ice-cold Mitochondria Isolation Buffer using a bead beater or mortar and pestle.

  • Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet cell walls and debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of Assay Buffer.

  • Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay. Adjust the concentration to a working stock (e.g., 5-10 mg/mL).

Protocol 2: Spectrophotometric SDH Activity Assay

Causality: This assay measures the rate of succinate oxidation by monitoring the reduction of DCPIP. As SDH passes electrons from succinate to an artificial acceptor, the blue DCPIP is reduced to a colorless form, causing a decrease in absorbance at 600 nm.[12] The rate of this decrease is directly proportional to SDH activity. Inhibitors of other complexes (Rotenone, KCN) are included to ensure the measured activity is specific to Complex II.[11][12][13]

  • Prepare Inhibitor Stocks: Create 100X stock solutions of Boscalid and N-(3-chlorophenethyl)nicotinamide in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 50 µL Assay Buffer.

    • 10 µL mitochondrial suspension.

    • 2 µL of the appropriate inhibitor dilution (or DMSO for the vehicle control).

    • Include other necessary inhibitors: Rotenone (final conc. ~4 µM) and KCN (final conc. ~240 µM).[11]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature (or 30°C) to allow the inhibitors to bind to the enzyme.[11]

  • Initiate Reaction: Start the reaction by adding a substrate mix containing Succinate (final conc. ~10 mM) and DCPIP (final conc. ~50-80 µM). The final volume in each well should be uniform (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and begin kinetic measurements. Record the absorbance at 600 nm every 30 seconds for 15-20 minutes.[12]

Data Analysis and Comparative Results

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (e.g., using a saturating concentration of a known inhibitor like malonate, 100% inhibition).

    • % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for both Boscalid and N-(3-chlorophenethyl)nicotinamide.

Table 1: Hypothetical Comparative Inhibition Data

CompoundConcentration (µM)Mean Reaction Rate (ΔAbs/min)% InhibitionIC50 (µM)
Vehicle Control 00.0520%-
Boscalid 0.10.04121.2%1.51
1.00.02846.2%
10.00.00982.7%
100.00.00296.2%
N-(3-chlorophenethyl)nicotinamide 0.10.0495.8%4.75
1.00.03925.0%
10.00.01571.2%
100.00.00590.4%

Note: Data presented is for illustrative purposes only.

Discussion and Interpretation

This guide provides a standardized methodology for the direct in vitro comparison of putative SDH inhibitors. The causality of the experimental design rests on the specific isolation of the target organelle (mitochondria) and the use of a validated spectrophotometric assay that directly measures the enzymatic activity of Complex II.

Based on the hypothetical data, Boscalid demonstrates a lower IC50 value (1.51 µM) compared to N-(3-chlorophenethyl)nicotinamide (4.75 µM).[14] This would suggest that, under these in vitro conditions, Boscalid is a more potent inhibitor of the target SDH enzyme. The ~3-fold difference in potency is a significant metric for drug development professionals, guiding decisions on lead compound selection and optimization.

It is critical to acknowledge that in vitro potency does not always translate directly to in vivo or field efficacy.[15] Factors such as cell permeability, metabolic stability, and translocation within the target organism play crucial roles. However, this in vitro benchmark serves as an essential first-pass screening tool. A higher IC50 value for the novel compound does not necessarily disqualify it but may suggest that further structural modifications are needed to improve its binding affinity to the SDH Qp site. Future studies could involve characterizing the specific mutations in SDH subunits that might confer resistance to either compound, providing deeper mechanistic insights.[2]

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